Structural Determinants of ROMK Inhibition in the Pyridine-4-carboxamide Class
Compounds within the pyridine-4-carboxamide class demonstrate ROMK inhibitory activity that is highly dependent on the combination of the pyridine substitution pattern and the cycloalkyl/heterocycloalkyl linker. Although no quantitative IC50 or Ki data exist for 2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-4-carboxamide itself, the structurally closest parent scaffold exhibits ROMK IC50 values in the low nanomolar range, while analogs with alternative linkers (e.g., cyclohexyl) show 10- to 100-fold reductions in potency [1][2]. The specific oxan-4-yl linker and 3-fluorophenyl substitution pattern in this compound represent a unique combination that has not been interrogated in published SAR, making it potentially distinct from any characterized analog.
| Evidence Dimension | ROMK inhibitory activity (class-level SAR trend) |
|---|---|
| Target Compound Data | No quantitative data available for 2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-4-carboxamide. |
| Comparator Or Baseline | Closest structurally characterized pyridine-4-carboxamide ROMK inhibitors: IC50 ~ 2–50 nM (optimized leads from WO 2016091042 patent family). Analogs with cyclohexyl linkers: IC50 > 500 nM. |
| Quantified Difference | Not calculable due to lack of target compound data. Class-level inference suggests that the oxan-4-yl linker may confer an intermediate potency profile between cyclohexyl and piperidinyl linkers, but this remains unverified. |
| Conditions | In vitro ROMK inhibition detected by ion-flux or electrophysiology assays (assay details disclosed in WO 2016091042 and US 20190152958). |
Why This Matters
Understanding the likely potency bracket for this compound is essential for assay design: if it exhibits the anticipated intermediate potency, screening concentrations in the 100 nM–10 µM range may be appropriate, which differs from protocols optimized for high-potency leads.
- [1] Huang, Y. et al. PCT Int. Appl. WO 2016091042 A1. Pyridinecarboxamide derivatives, preparation method therefor and pharmaceutical uses thereof. Priority Date: Dec 8, 2014. View Source
- [2] Klein, M. et al. U.S. Pat. Appl. US 20190152958 A1. Pharmaceutical uses of pyridine carboxamide derivatives. Filed: Nov 10, 2015. View Source
